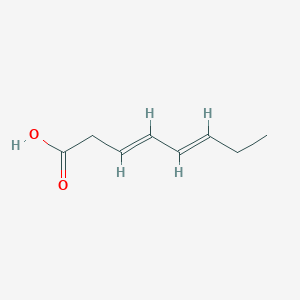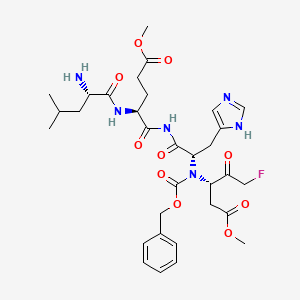
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or phosphonium salts. The final steps involve deprotection and purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using peptide synthesizers, which can handle the complex sequence of reactions efficiently. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.
Scientific Research Applications
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of peptide synthesis.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C32H43FN6O10 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-2-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]-phenylmethoxycarbonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C32H43FN6O10/c1-19(2)12-22(34)29(43)37-23(10-11-27(41)47-3)30(44)38-31(45)25(13-21-16-35-18-36-21)39(24(26(40)15-33)14-28(42)48-4)32(46)49-17-20-8-6-5-7-9-20/h5-9,16,18-19,22-25H,10-15,17,34H2,1-4H3,(H,35,36)(H,37,43)(H,38,44,45)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
LRRCNNLGDWQJQT-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


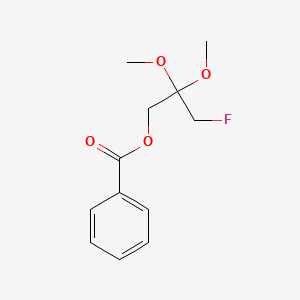
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
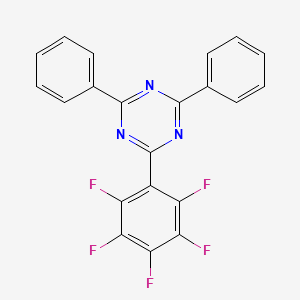
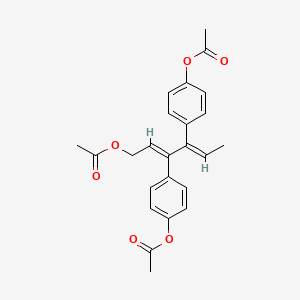
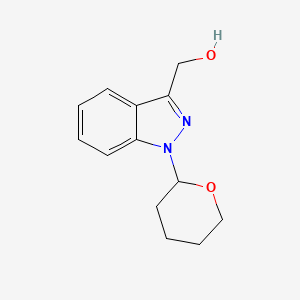
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)

